Oxazóis
Oxazoles are a class of heterocyclic compounds featuring a five-membered ring structure containing one oxygen and one nitrogen atom, typically in the 1,3-position. These molecules exhibit diverse chemical properties due to their unique electronic configurations and structural rigidity. Oxazoles find applications across various fields including pharmaceuticals, agrochemicals, and organic synthesis.
In pharmaceutical research, oxazoles are of significant interest owing to their ability to modulate multiple biological targets, making them attractive as potential drug candidates. Their pharmacological activities can include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The substituents on the ring can greatly influence these activities, allowing for fine-tuning of their therapeutic profiles.
In agrochemicals, oxazoles serve as herbicides or fungicides due to their selective toxicity towards plants and fungi. Their structure enables them to interact effectively with cellular targets, disrupting normal biological processes in pests.
Oxazoles are also crucial intermediates in organic synthesis, facilitating the construction of complex molecular structures through various functional group transformations. The versatility of oxazoles makes them indispensable tools for chemists aiming to synthesize diverse compounds efficiently.

Estrutura | Nome químico | CAS | MF |
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4-(1,3-Oxazol-5-yl)butanal | 1823067-43-1 | C7H9NO2 |
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2-(1,3-oxazol-5-yl)ethanimidamide | 1523133-33-6 | C5H7N3O |
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4-(1,3-oxazol-5-yl)butanoic acid | 951217-62-2 | C7H9NO3 |
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4-propyl-1,3-oxazole | 2295699-33-9 | C6H9NO |
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Disorazole F1; 9'E,11'E-Isomer, 9S,10R-epoxide | 158251-68-4 | C43H54N2O10 |
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3-(1,3-oxazol-4-yl)propanoic acid | 1267102-59-9 | C6H7NO3 |
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1-(1,3-oxazol-5-yl)cyclopropan-1-ol | 1247505-79-8 | C6H7NO2 |
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(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E | 28418-38-4 | C6H5NO3 |
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2-(1,3-oxazol-5-yl)acetaldehyde | 936005-14-0 | C5H5NO2 |
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2-(1,3-oxazol-2-yl)propanoic acid | 1484542-90-6 | C6H7NO3 |
Literatura Relacionada
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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